An In-depth Technical Guide to Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5)
An In-depth Technical Guide to Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5)
A Note to the Reader: This technical guide was developed to provide in-depth information on Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5). However, a comprehensive search of scientific literature and chemical databases yielded no specific information for this compound or its associated CAS number. Therefore, this guide will focus on the closely related and structurally similar parent compound, Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5) . The information presented herein for this analog provides a valuable framework for understanding the chemical class and can serve as a foundational resource for researchers.
Introduction and Strategic Importance
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a privileged scaffold for drug design. Methyl 6-oxopiperidine-3-carboxylate, as a functionalized piperidinone, represents a versatile building block for the synthesis of more complex molecules. The presence of a lactam, an ester, and a chiral center (in its enantiomerically pure forms) provides multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
The strategic importance of this and related piperidine-3-carboxylate derivatives lies in their potential as intermediates for a range of therapeutic targets. Research into substituted piperidines has shown activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] Specifically, derivatives of piperidine-3-carboxamide have been investigated as potent inhibitors of Cathepsin K, a target for the treatment of osteoporosis.[3]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of Methyl 6-oxopiperidine-3-carboxylate is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 958991-06-5 | [4][5] |
| Molecular Formula | C₇H₁₁NO₃ | [4][6] |
| Molecular Weight | 157.17 g/mol | [4][6] |
| IUPAC Name | methyl 6-oxopiperidine-3-carboxylate | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | [6][7] |
| Storage Conditions | Sealed in a dry environment at room temperature. | |
| SMILES | COC(=O)C1CCC(=O)NC1 | [4] |
| InChI Key | YORUFIOEZHJAEZ-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted piperidines is a well-explored area of organic chemistry.[2] While specific, detailed preparations for Methyl 6-oxopiperidine-3-carboxylate are not extensively published in peer-reviewed journals, plausible synthetic routes can be inferred from established methodologies for similar structures. A common approach involves the cyclization of a linear precursor containing the necessary functional groups.
One logical retrosynthetic approach would involve the cyclization of a glutamate derivative, which provides the carbon backbone and the nitrogen atom. For instance, the synthesis could start from L-glutamic acid, a readily available and chiral starting material.
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic pathway to piperidinone carboxylates from L-glutamic acid.
The key step in this proposed synthesis is the intramolecular cyclization. The choice of protecting groups for the amine and carboxylic acids, as well as the conditions for cyclization, are critical for achieving a good yield and preventing side reactions.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a piperidine derivative, based on common laboratory practices.[8] This protocol should be adapted and optimized for the specific synthesis of Methyl 6-oxopiperidine-3-carboxylate.
Step 1: Diesterification of L-Glutamic Acid
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Suspend L-glutamic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude dimethyl glutamate hydrochloride.
Step 2: N-Protection
-
Dissolve the crude diester in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the N-Boc protected diester.
Step 3: Selective Reduction and Cyclization (Conceptual)
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A selective reduction of one ester group to an alcohol would be performed.
-
The resulting alcohol would be converted to a leaving group (e.g., a tosylate).
-
Treatment with a base would induce intramolecular cyclization to form the 6-oxopiperidine ring.
-
The remaining protecting groups would be removed to yield the final product.
Spectroscopic Characterization
| Spectroscopic Data | Predicted/Expected Values |
| ¹H NMR | Expected signals for: -OCH₃ (singlet, ~3.7 ppm), CH₂ protons of the piperidine ring (multiplets, ~1.8-2.5 ppm), CH proton at the 3-position (multiplet, ~2.6-3.0 ppm), and NH proton (broad singlet, ~7.5-8.5 ppm). |
| ¹³C NMR | Expected signals for: C=O of the ester (~170-175 ppm), C=O of the lactam (~170-175 ppm), -OCH₃ (~52 ppm), and multiple signals for the CH and CH₂ carbons of the piperidine ring in the aliphatic region. |
| Mass Spectrometry (MS) | [M+H]⁺ expected at m/z 158.0812. [M+Na]⁺ expected at m/z 180.0631. |
| Infrared (IR) | Expected characteristic peaks for: N-H stretch (~3200 cm⁻¹), C=O stretch of the ester (~1735 cm⁻¹), and C=O stretch of the lactam (~1650 cm⁻¹). |
Safety and Handling
Based on GHS information from suppliers, Methyl 6-oxopiperidine-3-carboxylate should be handled with care.[4]
| Hazard Statement | Precautionary Statement | Pictogram |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion and Future Outlook
Methyl 6-oxopiperidine-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its functionalized structure allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic and application data for this specific molecule are limited in the public domain, the principles outlined in this guide, based on the chemistry of related piperidine derivatives, provide a solid foundation for researchers. Future work in this area could focus on the development of efficient and stereoselective syntheses of this and related compounds, as well as the exploration of their biological activities across various therapeutic targets. The continued interest in piperidine-containing molecules ensures that compounds like Methyl 6-oxopiperidine-3-carboxylate will remain relevant in the ongoing quest for new and improved medicines.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
INDOFINE Chemical Company. (n.d.). METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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